

# GSK3494245: A Novel Proteasome Inhibitor with Potent Activity Against Antimony-Resistant Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3494245 |           |
| Cat. No.:            | B11932695  | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

# Introduction

Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania donovani complex, remains a significant global health challenge. The emergence and spread of resistance to first-line antimonial drugs necessitates the development of novel therapeutics with alternative mechanisms of action. This technical guide provides an in-depth overview of the preclinical candidate **GSK3494245**, a potent and selective inhibitor of the Leishmania proteasome, with a focus on its activity against antimony-resistant strains.

**GSK3494245** has demonstrated significant efficacy against both antimony-sensitive and antimony-resistant clinical isolates of L. donovani, positioning it as a promising candidate for the treatment of VL in regions with high rates of antimonial treatment failure. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

# Data Presentation: In Vitro Efficacy of GSK3494245

The following tables summarize the in vitro activity of **GSK3494245** against Leishmania donovani parasites. While direct comparative data for **GSK3494245** against well-characterized antimony-sensitive and resistant strains from a single study is limited in the public domain, the



available information indicates potent activity against various clinical isolates, including those with a resistant phenotype.

Table 1: In Vitro Activity of **GSK3494245** against Leishmania donovani

| Compound   | Strain/Assay                           | EC50 (μM)   | Reference |
|------------|----------------------------------------|-------------|-----------|
| GSK3494245 | Intramacrophage L.<br>donovani         | 1.6         | [1]       |
| GSK3494245 | Axenic Amastigotes                     | pEC50 = 6.5 | [2]       |
| GSK3494245 | Intramacrophage L.<br>donovani (THP-1) | pEC50 = 5.8 | [2]       |
| GSK3494245 | Intramacrophage L.<br>donovani (THP-1) | 5.7         | [2]       |

Table 2: Example of In Vitro Activity of Other Compounds Against Antimony-Resistant Leishmania donovani

This table is provided as a reference to demonstrate how data for antimony-resistant strains is typically presented.

| Compound         | Strain                | Resistance<br>Phenotype | EC50 (μM) | Reference |
|------------------|-----------------------|-------------------------|-----------|-----------|
| Arylquinoline 34 | L. donovani<br>BPK282 | Antimony-<br>Resistant  | 0.86      | [3]       |
| Arylquinoline 34 | L. donovani<br>BPK275 | Antimony-<br>Resistant  | 0.71      | [3]       |
| Arylquinoline 34 | L. donovani<br>BPK173 | Antimony-<br>Resistant  | 0.66      | [3]       |

# Experimental Protocols In Vitro Intramacrophage Leishmania donovani Assay

# Foundational & Exploratory





This protocol is a composite of methodologies described in the literature for assessing the efficacy of compounds against intracellular Leishmania amastigotes.[4][5][6]

- a. Cell Culture and Differentiation:
- Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).
- Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Differentiation: Seed THP-1 cells at a density of 2 x 10^5 cells/mL in a 96-well plate. Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 20-50 ng/mL. Incubate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere. After differentiation, wash the adherent macrophages with fresh, warm medium to remove PMA.
- b. Parasite Culture and Infection:
- Parasite Strain:Leishmania donovani promastigotes (e.g., MHOM/SD/62/1S-CL2D).
- Culture: Culture promastigotes in M199 medium supplemented with 20% FBS, 1% penicillinstreptomycin, and 25 mM HEPES at 26°C.
- Infection: Infect the differentiated THP-1 macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes. After the incubation period, wash the cells to remove extracellular parasites.
- c. Compound Treatment and Evaluation:
- Compound Preparation: Prepare a stock solution of GSK3494245 in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Treatment: Add the compound dilutions to the infected macrophages and incubate for 72 hours at 37°C.







 Evaluation: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. The 50% effective concentration (EC50) is calculated as the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to the untreated control.





Click to download full resolution via product page

Intramacrophage Assay Workflow



# **Cytotoxicity Assay against THP-1 Cells**

This protocol outlines a standard method to assess the cytotoxicity of **GSK3494245** against the host cell line.[7][8]

- a. Cell Culture:
- Culture THP-1 cells as described in the intramacrophage assay protocol. Seed the cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well.
- b. Compound Treatment:
- Prepare serial dilutions of GSK3494245 in the culture medium.
- Add the compound dilutions to the THP-1 cells and incubate for 72 hours at 37°C.
- c. Cytotoxicity Measurement (MTT Assay):
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.





Click to download full resolution via product page

Cytotoxicity Assay Workflow

# **Mechanism of Action and Signaling Pathways**



**GSK3494245** exerts its anti-leishmanial effect through the specific inhibition of the chymotrypsin-like activity of the parasite's 20S proteasome. The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in numerous cellular processes, including cell cycle regulation, protein quality control, and stress response.

Inhibition of the Leishmania proteasome by **GSK3494245** leads to the accumulation of ubiquitinated proteins, which are normally targeted for degradation. This disruption of protein homeostasis results in cell cycle arrest, likely at the G2/M phase, and ultimately triggers a cascade of events leading to programmed cell death of the parasite.[1][9]



Click to download full resolution via product page



#### **GSK3494245** Mechanism of Action

### Conclusion

GSK3494245 represents a promising new therapeutic avenue for the treatment of visceral leishmaniasis, particularly in areas where antimony resistance is prevalent. Its novel mechanism of action, targeting the parasite's proteasome, circumvents existing resistance pathways. The potent in vitro activity against clinical isolates of L. donovani underscores its potential. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in humans. This technical guide provides a foundational understanding for researchers and drug development professionals working towards novel anti-leishmanial therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. 6-Br-5methylindirubin-3'oxime (5-Me-6-BIO) targeting the leishmanial glycogen synthase kinase-3 (GSK-3) short form affects cell-cycle progression and induces apoptosis-like death: exploitation of GSK-3 for treating leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stage-Specific Activity of Pentavalent Antimony against Leishmania donovani Axenic Amastigotes PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Content Analysis of Macrophage-Targeting EhPIb-Compounds against Cutaneous and Visceral Leishmania Species PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leishmania donovani-Induced Increase in Macrophage Bcl-2 Favors Parasite Survival -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipidbased nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro inhibition of human leukemia THP-1 cells by Origanum syriacum L. and Thymus vulgaris L. extracts PMC [pmc.ncbi.nlm.nih.gov]



- 9. Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK3494245: A Novel Proteasome Inhibitor with Potent Activity Against Antimony-Resistant Leishmania]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932695#gsk3494245-activity-against-antimony-resistant-leishmania]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com